Tert-butyl(3,5-difluorophenoxy)dimethylsilane
Overview
Description
Tert-butyl(3,5-difluorophenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C12H18F2OSi and a molecular weight of 244.36 g/mol . This compound is characterized by the presence of a tert-butyl group, two fluorine atoms on the phenoxy ring, and a dimethylsilane group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3,5-difluorophenoxy)dimethylsilane typically involves the reaction of 3,5-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,5-Difluorophenol+tert-ButylchlorodimethylsilaneBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(3,5-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction Reactions: The silane group can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The silane group is susceptible to hydrolysis, forming silanols and releasing tert-butyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous acids/bases.
Major Products:
Substitution Reactions: Substituted phenoxy derivatives.
Oxidation Reactions: Silanols.
Reduction Reactions: Silanes.
Hydrolysis: Silanols and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl(3,5-difluorophenoxy)dimethylsilane is used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of complex organosilicon compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and bioavailability. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of tert-butyl(3,5-difluorophenoxy)dimethylsilane involves its ability to form stable bonds with various substrates. The electron-withdrawing fluorine atoms enhance the reactivity of the phenoxy group, facilitating nucleophilic substitution reactions. The silane group can undergo hydrolysis, forming silanols that can further react with other compounds, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl(3,5-dichlorophenoxy)dimethylsilane
- Tert-butyl(3,5-dibromophenoxy)dimethylsilane
- Tert-butyl(3,5-dimethylphenoxy)dimethylsilane
Comparison: Tert-butyl(3,5-difluorophenoxy)dimethylsilane is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its chlorinated, brominated, or methylated analogs. The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
tert-butyl-(3,5-difluorophenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUXRDXGBJVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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